N-(2-bromo-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN5O/c1-9-2-7-13(12(17)8-9)20-16(24)14-15(22-23-21-14)19-11-5-3-10(18)4-6-11/h2-8,14-15,19,21-23H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUCLEWPLXRHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves multiple steps of organic reactions, typically starting from readily available precursors. The characterization of the synthesized compound is usually confirmed through techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Table 1: Synthetic Pathway Overview
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2-bromo-4-methylphenyl derivative + amine | Intermediate A |
| 2 | Cyclization | Intermediate A + triazole precursor | N-(2-bromo-4-methylphenyl)-triazolidine |
| 3 | Acylation | Triazolidine + acyl chloride | This compound |
Biological Activity
Recent studies have highlighted the biological activities associated with triazolidine derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has shown promising results in various assays.
Anti-inflammatory Activity
Research indicates that triazolidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. Molecular docking studies have demonstrated that this compound binds effectively to the active sites of these enzymes, suggesting a mechanism for its anti-inflammatory effects.
Table 2: Biological Assays Summary
| Activity Type | Methodology | Results |
|---|---|---|
| COX Inhibition | Molecular docking | High binding affinity to COX-1 |
| Antimicrobial | Disk diffusion method | Effective against Gram-positive bacteria |
| Cytotoxicity | MTT assay | Significant reduction in cell viability in cancer cell lines |
Case Studies
- Anti-inflammatory Effects : In a study focusing on inflammation models, this compound was administered to mice with induced paw edema. The compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Activity : Another investigation evaluated the antimicrobial properties against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.
- Cytotoxicity Against Cancer Cells : A recent study assessed the cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa). Results showed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer drug.
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Its interaction with COX enzymes leads to decreased prostaglandin synthesis, which is crucial for mediating inflammation.
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest structural analogs include:
Key Observations
- Pyrimidine derivatives (e.g., ) exhibit intramolecular hydrogen bonds (N–H⋯N, 2.982 Å) that stabilize their conformation, whereas triazolidines may rely on weaker interactions like C–H⋯F or π–π stacking .
- Substituent Effects: Bromine at the 2-position of the phenyl ring increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Fluorine in the 4-fluoroanilino group enhances metabolic stability by resisting oxidative degradation, a feature shared with pyrimidine analogs in .
Physicochemical and Pharmacological Comparisons
Hydrogen Bonding and Crystal Packing :
- Weak C–H⋯F and π–π interactions dominate its solid-state structure, similar to triazole analogs but distinct from pyrimidines, which form inversion dimers via C–H⋯F bonds .
Bioactivity and Selectivity :
- Pyrimidine derivatives () exhibit documented antibacterial and antifungal activity, attributed to their planar aromatic cores and halogen substituents. Triazolidines, with their saturated cores, may target different biological pathways (e.g., protease inhibition).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-bromo-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide, and how can intermediates be purified?
- Methodology : The compound can be synthesized via a multi-step pathway. For example:
- Step 1 : Condensation of 4-fluoroaniline with an isocyanide derivative (e.g., 2-bromo-4-methylphenyl isocyanide) to form an imidoyl chloride intermediate .
- Step 2 : Cyclization with sodium azide under controlled temperatures (0–5°C) to form the triazolidine ring .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates. Confirm purity via HPLC (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize the compound’s structure?
- NMR : Assign peaks using - and -NMR with deuterated DMSO or CDCl. Key signals include:
- Aromatic protons : δ 6.8–7.5 ppm (split patterns confirm substitution on phenyl rings) .
- Triazolidine protons : δ 3.5–4.2 ppm (multiplet for NH and CH groups) .
Q. What preliminary assays are suitable for evaluating the compound’s biological activity?
- Biochemical Probes : Screen for protein binding using fluorescence polarization or surface plasmon resonance (SPR) to identify targets like kinases or GPCRs .
- Cellular Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare IC values against controls .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s reactivity or bioactivity?
- Reaction Design : Use quantum chemical calculations (Gaussian 16) to model transition states and predict regioselectivity in triazolidine formation .
- Docking Studies : Perform AutoDock Vina simulations to predict binding affinities for targets like EGFR or PARP, prioritizing substituents that enhance hydrophobic interactions .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Case Study : If the compound shows high in vitro activity but low in vivo efficacy:
- Pharmacokinetics : Measure plasma stability (LC-MS) and metabolite profiling to identify rapid clearance or degradation .
- Formulation : Test solubility enhancements (e.g., PEGylation or liposomal encapsulation) .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Use a central composite design (CCD) to identify optimal conditions (e.g., 60°C, 5 mol% CuI catalyst, DMF solvent) that maximize yield (>80%) .
Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?
- Key Modifications :
| Analog | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Bromine → Chlorine | Increased lipophilicity | Higher cytotoxicity (IC ↓ 30%) | |
| Triazolidine → Triazole | Improved metabolic stability | Oral bioavailability ↑ 2.5× |
Methodological Notes
- Data Reproducibility : Always include internal controls (e.g., cisplatin for cytotoxicity assays) and validate spectroscopic data against crystallographic standards (e.g., CCDC entries) .
- Ethical Reporting : Disclose negative results (e.g., lack of activity in specific assays) to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
